molecular formula C17H19N5 B601021 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) CAS No. 120511-92-4

2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)

Cat. No.: B601021
CAS No.: 120511-92-4
M. Wt: 293.37
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Description

2,2'-[5-(4H-1,2,4-Triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) (CAS 120511-92-4) is a nitrile-substituted aromatic compound characterized by a central 1,3-phenylene core substituted with two 2-methylpropanenitrile groups and a 4H-1,2,4-triazol-4-ylmethyl moiety at the 5-position. This compound is structurally related to the aromatase inhibitor drug anastrozole (2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)), differing only in the position of the triazole ring substitution (4H- vs. 1H-isomer) .

It is primarily identified as Impurity I in anastrozole active pharmaceutical ingredients (APIs), arising during synthesis due to incomplete regioselective alkylation of the triazole ring . Its presence in APIs is tightly regulated, with typical concentrations below 0.12% by peak area in HPLC analyses . The compound has been isolated and characterized using advanced techniques such as reverse-phase HPLC, LC-MS/MS, and NMR spectroscopy .

Properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-4-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-11-20-21-12-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMBCUNKPNNBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NN=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-92-4
Record name Isoanastrozole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(1-cyano-1-methylethyl)-5-[(4H-1,2,4-triazol-4-yl)methyl]phenyl]-2-methylpropanenitrile
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Record name ISOANASTROZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Pharmacokinetics: ADME Properties

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Isoanastrozole are crucial for understanding its bioavailability. Isoanastrozole is predominantly metabolized in the liver, with the majority of the dose excreted as metabolites. Renal excretion plays a minor role in the clearance of Isoanastrozole. These properties can be influenced by factors such as hepatic or renal impairment.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of Isoanastrozole can vary with different dosages in animal models. For instance, higher doses may lead to more significant reductions in estrogen levels. High doses may also lead to toxic or adverse effects.

Biological Activity

The compound 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) , also known as Isoanastrozole, is a derivative of anastrozole and has gained attention in recent research due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by relevant studies and data.

  • IUPAC Name : 2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-4-ylmethyl)phenyl]-2-methylpropanenitrile
  • Molecular Formula : C17H19N5
  • Molecular Weight : 293.4 g/mol
  • CAS Number : 120511-92-4

Isoanastrozole primarily functions as a non-steroidal aromatase inhibitor . It competitively inhibits the aromatase enzyme, which is crucial in the biosynthesis of estrogens. By reducing estrogen levels, Isoanastrozole may exert anti-cancer effects particularly in hormone-sensitive cancers such as breast cancer.

Target Enzyme

  • Aromatase : Responsible for converting androgens to estrogens.

Biochemical Pathways

Isoanastrozole's inhibition of aromatase leads to:

  • Decreased estrogen synthesis.
  • Modulation of estrogen-dependent signaling pathways.

Anticancer Activity

Research indicates that Isoanastrozole and similar triazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that triazole derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM depending on the specific derivative tested .

Other Biological Effects

Beyond anticancer activity, compounds containing the 1,2,4-triazole ring have been reported to possess:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antioxidant Properties : Capable of scavenging free radicals.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways.

Case Study 1: Anticancer Efficacy

In a comparative study involving several triazole derivatives:

  • Compounds were screened against MCF-7 and HCT-116 cell lines.
  • Notable findings included that certain complexes exhibited higher cytotoxicity than cisplatin, a standard chemotherapy drug .

Case Study 2: Enzyme Inhibition

A series of synthesized triazole derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing potential for treating neurological disorders. The synthesized compounds demonstrated effective inhibition rates compared to standard drugs .

Data Table: Biological Activities of Isoanastrozole Derivatives

Compound NameBiological ActivityIC50 (μM)Reference
IsoanastrozoleAnticancer (MCF-7)27.3
Triazole Derivative AAnticancer (HCT-116)6.2
Triazole Derivative BAChE Inhibition-

Pharmacokinetics

Understanding the pharmacokinetic profile of Isoanastrozole is essential for its therapeutic application:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Primarily distributed in liver tissues.
  • Metabolism : Metabolized extensively in the liver with various metabolites excreted.

Safety and Toxicology

Isoanastrozole has been classified with potential toxic effects:

  • Toxic if swallowed (H301).
  • Suspected carcinogen (H351) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with anastrozole and its process-related impurities (Impurities II and III), as well as other derivatives.

Compound Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties
2,2'-[5-(4H-1,2,4-Triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) (Impurity I) 4H-1,2,4-triazol-4-ylmethyl C₁₇H₁₉N₅ 293.37 Regiochemical isomer of anastrozole; detected as a synthesis impurity
Anastrozole (API) 1H-1,2,4-triazol-1-ylmethyl C₁₇H₁₉N₅ 293.37 Potent aromatase inhibitor; melts at 81–82°C
2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity II) Methyl C₁₅H₁₈N₂ 226.32 Formed via incomplete triazole substitution; inert pharmacologically
2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity III) Bromomethyl C₁₅H₁₇BrN₂ 305.22 Intermediate in synthesis; unstable due to reactive Br group
Anastrozole Diamide 1H-1,2,4-triazol-1-ylmethyl + amide C₁₇H₂₁N₅O₂ 327.39 Degradation product with reduced bioavailability

Analytical Differentiation

LC-MS/MS and NMR are critical for distinguishing these compounds:

  • Impurity I vs. Anastrozole : MS/MS fragmentation patterns differ due to triazole ring substitution. NMR shows distinct proton environments for the triazole methyl group .
  • Impurity II : Lacks triazole-related peaks in LC-MS; exhibits simpler NMR spectra due to the methyl substituent .

Pharmacological Activity

  • Anastrozole : Binds aromatase with IC₅₀ ~15 nM, preventing estrogen synthesis .
  • Impurity I : Lacks therapeutic activity due to altered triazole geometry, which disrupts aromatase binding .
  • Impurities II & III: No reported pharmacological effects; regulated for safety rather than efficacy .

Preparation Methods

Friedel-Crafts Alkylation with Isobutyronitrile

Friedel-Crafts alkylation of m-xylene derivatives offers a direct route to install isobutyronitrile groups. Using aluminum chloride (AlCl₃) as a Lewis catalyst, m-xylene reacts with 2-chloro-2-methylpropanenitrile under reflux in dichloromethane (DCM) to yield the 1,3-disubstituted product. This method achieves moderate yields (58–65%) due to steric hindrance from the tertiary nitriles, necessitating prolonged reaction times (24–48 h).

Reaction Conditions

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: DCM, reflux

  • Time: 24–48 h

  • Yield: 58–65%

Nucleophilic Aromatic Substitution (NAS)

Alternatively, NAS on 1,3-dibromo-5-methylbenzene enables precise nitrile placement. Treatment with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 120°C substitutes bromine atoms with cyano groups, forming the bis-nitrile intermediate. Copper(I) iodide (CuI) enhances reactivity, improving yields to 72–78%.

Reaction Conditions

  • Substrate: 1,3-dibromo-5-methylbenzene

  • Reagent: NaCN (3.0 equiv)

  • Catalyst: CuI (0.1 equiv)

  • Solvent: DMSO, 120°C

  • Time: 12 h

  • Yield: 72–78%

Triazole Moiety Introduction: 4H-1,2,4-Triazol-4-ylmethyl Group

The 4H-1,2,4-triazol-4-ylmethyl group is introduced via two main pathways:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC typically generates 1,2,3-triazoles, modifications enable 1,2,4-triazole formation. A three-component reaction involving propargyl bromide, trimethylsilyl azide (TMSN₃), and the bis-nitrile intermediate under copper(II) sulfate catalysis yields the target triazole. Tert-butanol peroxide (TBHP) acts as an oxidant, achieving 68–75% yields.

Reaction Conditions

  • Catalyst: CuSO₄·5H₂O (10 mol%)

  • Azide Source: TMSN₃ (2.2 equiv)

  • Oxidant: TBHP (1.5 equiv)

  • Solvent: tert-Butanol, 80°C

  • Time: 8 h

  • Yield: 68–75%

Amidrazone Cyclization

Cyclization of amidrazones provides regioselective 1,2,4-triazole synthesis. Reacting 5-(chloromethyl)-1,3-phenylene bis(2-methylpropanenitrile) with benzamidrazone in the presence of potassium carbonate (K₂CO₃) induces cyclization, forming the triazole ring. This metal-free approach achieves 80–85% yields under mild conditions.

Reaction Conditions

  • Substrate: 5-(chloromethyl)-1,3-phenylene bis(2-methylpropanenitrile)

  • Reagent: Benzamidrazone (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Ethanol, 60°C

  • Time: 6 h

  • Yield: 80–85%

Integrated Synthetic Routes

Sequential Alkylation-Cyclization Strategy

  • Bis-nitrile Formation : NAS on 1,3-dibromo-5-methylbenzene with NaCN/CuI.

  • Chloromethylation : Treat with chloromethyl methyl ether (MOMCl) and SnCl₄.

  • Amidrazone Cyclization : React with benzamidrazone/K₂CO₃.

Overall Yield : 52–60%

One-Pot Triazole Assembly

A tandem Friedel-Crafts-CuAAC approach combines nitrile installation and triazole cyclization in a single pot. AlCl₃ and CuSO₄·5H₂O are sequentially added, minimizing intermediate isolation.

Conditions

  • Catalysts: AlCl₃ (1.2 equiv), CuSO₄·5H₂O (10 mol%)

  • Solvents: DCM (for alkylation), tert-butanol (for CuAAC)

  • Yield: 45–50%

Mechanistic Insights

Friedel-Crafts Alkylation Mechanism

AlCl₃ polarizes the C-Cl bond in 2-chloro-2-methylpropanenitrile, generating a carbocation intermediate. Electrophilic attack at the meta position of m-xylene forms a Wheland intermediate, which deprotonates to yield the alkylated product.

CuAAC Pathway for 1,2,4-Triazole Formation

Copper(II) oxidizes TMSN₃ to a nitrene species, which reacts with propargyl bromide to form a propargyl azide. Cyclization with the bis-nitrile intermediate proceeds via a six-membered transition state, regioselectively forming the 1,2,4-triazole.

Optimization and Challenges

Regioselectivity Control

The steric bulk of 2-methylpropanenitrile groups directs triazole formation to the para position, minimizing ortho byproducts.

Catalyst Recycling

Copper catalysts can be recovered via aqueous extraction, reducing costs.

Byproduct Mitigation

  • Nitrile Hydrolysis : Avoid aqueous conditions to prevent nitrile conversion to carboxylic acids.

  • Triazole Tautomerization : Use aprotic solvents (e.g., DMF) to stabilize the 4H-tautomer .

Q & A

Q. Advanced

  • Density Functional Theory (DFT): Models electron distribution at the triazole ring to predict sites of electrophilic attack (e.g., –CN group susceptibility) .
  • Molecular Dynamics (MD): Simulates binding to aromatase (PDB ID: 3S7S) to optimize ligand-protein interactions.
  • ADMET Prediction: Tools like SwissADME estimate logP (2.8 ± 0.3) and bioavailability (85%), guiding structural tweaks for improved solubility .

Example Workflow:

DFT Input: Optimize geometry at B3LYP/6-31G* level.

Output: HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, consistent with experimental stability data .

How are crystalline forms of the compound analyzed for polymorph control?

Q. Advanced

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves molecular packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC): Identifies melting points (mp = 195–198°C) and polymorph transitions.
  • Powder X-ray Diffraction (PXRD): Matches experimental patterns with simulated data to confirm batch consistency .

Key Finding:
In , SC-XRD of a related triazole derivative revealed π-π stacking between aromatic rings, stabilizing the crystal lattice—a property critical for formulation stability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Reactant of Route 2
Reactant of Route 2
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)

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